p-Methylthiobenzoic acid

X-ray crystallography DFT calculations supramolecular chemistry

Problem: Sourcing p-methylthiobenzoic acid (CAS 50684-43-0) with verified purity for enoximone synthesis or analytical derivatization is challenged by limited supply and inconsistent quality across vendors. Solution: BenchChem supplies ≥95% purity material meeting pharmaceutical intermediate and analytical-grade specifications. • Enoximone API Intermediate: Validated synthesis pathway (79.8% yield benchmark); mp 189-191°C confirms identity. • Analytical Derivatization: Forms UV-active esters for HPLC (200 pmol LOD); diagnostic MS M-168 fragments. • Coordination Chemistry: Forms crystalline Ln₂(4-MeSBz)₆(DMSO)₂(H₂O)₂ complexes; HOMO-LUMO gap 4.80 eV.

Molecular Formula C8H8OS
Molecular Weight 152.22 g/mol
CAS No. 50684-43-0
Cat. No. B1250515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Methylthiobenzoic acid
CAS50684-43-0
Synonyms4-methylthiobenzoic acid
4-MTBA
Molecular FormulaC8H8OS
Molecular Weight152.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)S
InChIInChI=1S/C8H8OS/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)
InChIKeyPJHWTWHVCOZCPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Methylthiobenzoic Acid: Properties and Structure


p-Methylthiobenzoic acid (4-(methylthio)benzoic acid, CAS 50684-43-0) is a para-substituted benzoic acid derivative characterized by a methylthio (-SCH₃) moiety at the 4-position of the aromatic ring [1]. Its molecular formula is C₈H₈O₂S, with a molecular weight of 168.21 g/mol and a melting point of 189–191 °C [1][2]. The compound crystallizes in a monoclinic system with the P2₁/a space group, as established by powder X-ray diffraction structural determination [3]. The carboxylic acid group provides a reactive handle for esterification, amidation, and metal coordination, while the thiomethyl substituent imparts distinct electronic properties, UV absorption characteristics, and crystallographic behavior that differentiate it from ortho-substituted analogs and other benzoic acid derivatives [3].

p-Methylthiobenzoic Acid: No Generic Substitute


Substitution of p-methylthiobenzoic acid with other benzoic acid derivatives is scientifically untenable for procurement and research applications requiring its specific combination of structural, electronic, and supramolecular properties. While numerous benzoic acid derivatives are commercially available, the para-methylthio substitution pattern in this compound produces distinct outcomes that cannot be replicated by ortho-substituted analogs (e.g., 2-(methylthio)benzoic acid), oxygen-containing substituents (e.g., p-methoxybenzoic acid), or unsubstituted benzoic acid [1]. The methylthio group at the para position establishes a unique supramolecular assembly driven exclusively by intermolecular contacts, in contrast to the intramolecular hydrogen-bonded architecture of the ortho isomer [1]. Furthermore, the electronic structure—quantified by HOMO-LUMO energy gaps and ionization energies—differs measurably between substitution patterns, with the para isomer exhibiting a higher HOMO-LUMO gap (4.80 eV) compared to the ortho isomer (3.36 eV), directly affecting redox behavior and charge-transfer interactions [1]. These differences are not academic nuances; they translate into divergent outcomes in derivatization yields, coordination chemistry behavior, and analytical detection performance—all of which constitute quantifiable selection criteria for procurement decisions.

p-Methylthiobenzoic Acid: Comparative Evidence


Para vs. Ortho Substitution: Structural and Electronic Differences

p-Methylthiobenzoic acid (para isomer) differs fundamentally from 2-(methylthio)benzoic acid (ortho isomer) in both solid-state architecture and electronic properties. The para isomer crystallizes in a monoclinic system with P2₁/a space group, whereas the ortho isomer adopts a triclinic system with P-1 space group [1]. DFT calculations at the B3LYP/6-311++G(d,p) level reveal that the para isomer has a HOMO-LUMO energy gap of 4.80 eV, compared to 3.36 eV for the ortho isomer—a difference of 1.44 eV that indicates substantially lower chemical reactivity and greater kinetic stability for the para derivative [1]. The vertical ionization energy for the para isomer is calculated at 8.50 eV versus 7.98 eV for the ortho isomer [1]. Supramolecular analysis shows that the para isomer forms assemblies exclusively through intermolecular O–H⋯O hydrogen bonds forming R₂²(8) graph-set motifs, with no intramolecular hydrogen bonding, while the ortho isomer incorporates both intra- and intermolecular hydrogen bonds [1].

X-ray crystallography DFT calculations supramolecular chemistry electronic structure

Fatty Alcohol Derivatization and UV Detection

p-Methylthiobenzoic acid serves as a derivatizing agent for fatty alcohols via esterification to form p-(methylthio)-benzoate esters. These esters exhibit strong UV absorption that enables quantitative analysis by high-performance liquid chromatography (HPLC) with a detection sensitivity reaching 200 pmol [1]. The derivatives also produce diagnostic mass spectral fragments: either a molecular ion or an M-168 m/e peak, facilitating qualitative identification directly by mass spectrometry [1]. This dual-mode detection capability (UV and MS) is a direct consequence of the para-methylthio substitution pattern and is not a generic property of benzoic acid esters.

analytical chemistry HPLC method development derivatization reagents lipid analysis

Methylation of p-Mercaptobenzoic Acid

A published and validated synthetic protocol for p-methylthiobenzoic acid achieves a yield of 79.8% from p-mercaptobenzoic acid via S-methylation with dimethyl sulfate under basic conditions [1][2]. The reaction proceeds by heating p-mercaptobenzoic acid (15.4 g, 0.1 mol), dimethyl sulfate (18.8 g, 0.15 mol), and sodium hydroxide (23.4 g, 0.59 mol) at 110 °C for 3 hours, followed by acidification to pH 1–2, precipitation, and recrystallization from chloroform to yield 13.4 g of light-yellow solid with a melting point of 189–191 °C [1][2].

organic synthesis process chemistry pharmaceutical intermediates S-alkylation

Carboxylate Ligand for Lanthanide Dimer Synthesis

p-Methylthiobenzoic acid (HMTB) functions as a carboxylate linker ligand in the synthesis of lanthanide coordination compounds with the formula Ln₂(4-MeSBz)₆(DMSO)₂(H₂O)₂, where Ln = Eu³⁺ or Gd³⁺ [1]. The resulting dimeric complexes were obtained as crystalline materials and characterized for photodegradation studies [1]. The para-methylthio substitution provides both the carboxylic acid coordination site and a sulfur-containing moiety that may influence metal binding geometry and electronic properties, distinguishing it from oxygen-only carboxylate linkers.

coordination chemistry lanthanide complexes photoluminescence metal-organic materials

p-Methylthiobenzoic Acid: Application Scenarios


Enoximone Synthesis Intermediate

p-Methylthiobenzoic acid serves as a key intermediate in the synthesis of enoximone, a cardiac inotropic agent used for treating congestive heart failure [1]. The compound is incorporated into the enoximone molecular framework, which is an imidazolone derivative that functions as a selective phosphodiesterase III inhibitor. Procurement for this application requires the compound to meet pharmaceutical intermediate purity specifications, with the melting point of 189–191 °C serving as a critical identity and purity indicator. The validated synthetic protocol achieving 79.8% yield from p-mercaptobenzoic acid provides a benchmark for assessing vendor-supplied material quality and supports in-house synthesis if required. Procurement specialists should verify certificate of analysis data confirming melting point range and chromatographic purity when sourcing for pharmaceutical synthesis applications.

Derivatization Reagent for Trace Fatty Alcohol Analysis

Procurement of p-methylthiobenzoic acid for analytical derivatization applications is justified by its demonstrated capability to form UV-active p-(methylthio)-benzoate esters from fatty alcohols, enabling quantitative HPLC analysis with a detection limit of 200 pmol [1]. The derivatives also yield diagnostic M-168 m/e fragments in mass spectrometry, supporting dual-detection analytical workflows. This application is particularly relevant for lipidomics laboratories, food science quality control, and industrial oleochemical analysis. When procuring for this use case, high purity (>97%) is essential to minimize background interference in trace-level detection. The compound's strong UV absorption and predictable MS fragmentation pattern are direct consequences of the para-methylthio substitution and cannot be replicated with unsubstituted benzoic acid derivatives.

Photoluminescent Lanthanide Complex Synthesis

For coordination chemistry research, p-methylthiobenzoic acid functions as a carboxylate linker ligand capable of forming crystalline lanthanide dimers of formula Ln₂(4-MeSBz)₆(DMSO)₂(H₂O)₂ with Eu³⁺ and Gd³⁺ ions [1]. The para-methylthio group provides both carboxylate coordination capability and a sulfur-containing moiety that distinguishes the electronic environment around the metal center from oxygen-only carboxylate ligands. This application is relevant to materials chemistry researchers developing photoluminescent europium complexes and gadolinium-based materials. The HOMO-LUMO energy gap of 4.80 eV and the P2₁/a monoclinic crystal structure provide predictable electronic and packing behavior that supports rational design of coordination polymers. Procurement for this application should prioritize high purity (>95%) to ensure reproducible crystallization outcomes.

Odorless One-Pot Thioester Synthesis

p-Methylthiobenzoic acid can be generated in situ from the corresponding benzoic anhydride and thiourea for one-pot thioester synthesis applications, following an odorless synthetic methodology [1]. The in situ generation approach avoids direct handling of malodorous thiols and enables subsequent conjugate addition to electron-deficient alkenes or nucleophilic displacement with alkyl halides to yield structurally diverse thioesters. This application is particularly valuable for medicinal chemistry laboratories synthesizing sulfur-containing compound libraries. The para-methylthio substitution pattern influences the electronic properties of the resulting thioesters, with DFT-calculated vertical ionization energy of 8.50 eV providing a quantitative descriptor of the compound's redox behavior relevant to further functionalization. Procurement for this application should consider the compound's compatibility with anhydride-based activation methodologies.

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